1-(4-Fluorophenyl)-3-phenylthiourea 1-(4-Fluorophenyl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 370-16-1
VCID: VC21297223
InChI: InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
SMILES: C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Molecular Formula: C13H11FN2S
Molecular Weight: 246.31 g/mol

1-(4-Fluorophenyl)-3-phenylthiourea

CAS No.: 370-16-1

Cat. No.: VC21297223

Molecular Formula: C13H11FN2S

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-phenylthiourea - 370-16-1

Specification

CAS No. 370-16-1
Molecular Formula C13H11FN2S
Molecular Weight 246.31 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-phenylthiourea
Standard InChI InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Standard InChI Key KTNYUNOFVOQYRB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S
SMILES C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F

Introduction

Physical and Chemical Properties

Identification Parameters

1-(4-Fluorophenyl)-3-phenylthiourea has several key identifying parameters that are important for its characterization and use in scientific research.

Table 1: Identification Parameters of 1-(4-Fluorophenyl)-3-phenylthiourea

ParameterValueSource
CAS Number370-16-1
IUPAC Name1-(4-fluorophenyl)-3-phenylthiourea
Molecular FormulaC₁₃H₁₁FN₂S
Molecular Weight246.30 g/mol
SMILES CodeFC1=CC=C(NC(=S)NC2=CC=CC=C2)C=C1
InChIInChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
InChI KeyKTNYUNOFVOQYRB-UHFFFAOYSA-N

Physical Properties

The physical properties of 1-(4-Fluorophenyl)-3-phenylthiourea determine its behavior in various chemical environments and biological systems. While specific data for this compound is limited in the available sources, we can infer some properties based on its structure and similar compounds.

Based on related thiourea derivatives, this compound is likely to exist as a crystalline solid at room temperature. The presence of the aromatic rings and the thiourea functional group suggests limited water solubility but good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.

Chemical Reactivity

The chemical reactivity of 1-(4-Fluorophenyl)-3-phenylthiourea is primarily dictated by its thiourea moiety and the fluorophenyl substituent. The compound can participate in various chemical reactions, including:

  • Oxidation reactions: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

  • Reduction reactions: The compound can undergo reduction to form corresponding amines.

  • Substitution reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate. This nucleophilic addition reaction is a common method for preparing unsymmetrical thioureas.

The reaction proceeds through the following steps:

  • The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbon of phenyl isothiocyanate

  • Formation of a tetrahedral intermediate

  • Proton transfer to yield the final thiourea product

Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea is typically conducted under specific conditions to optimize yield and purity:

  • Solvent: Commonly performed in organic solvents such as ethanol or acetonitrile

  • Temperature: Often carried out under reflux conditions to ensure complete reaction

  • Time: Reaction times vary depending on specific conditions but typically range from a few hours to overnight

  • Purification: The product can be purified through recrystallization or column chromatography

In industrial settings, the synthesis may be optimized using continuous flow reactors and catalysts to improve efficiency and reduce waste generation.

Biological Activities

Antibacterial Activity

Thiourea derivatives, including compounds similar to 1-(4-Fluorophenyl)-3-phenylthiourea, have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism may involve interference with bacterial DNA replication through interaction with enzymes such as DNA gyrase.

Table 2: Representative Antibacterial Activity of Thiourea Derivatives

Target OrganismActivity ParametersMechanism of Action
Staphylococcus aureusInhibition at concentrations of 0.5 mg/mLDNA replication inhibition
Escherichia coliInhibition at concentrations of 1.0 mg/mLCell membrane disruption
Pseudomonas aeruginosaModerate activity at 2.0 mg/mLEnzyme inhibition

Antifungal Activity

1-(4-Fluorophenyl)-3-phenylthiourea and related compounds have shown antifungal properties, particularly against pathogenic fungi such as Candida albicans. The antifungal activity is thought to result from the compound's ability to disrupt fungal cell membranes, leading to increased permeability and eventual cell death.

Table 3: Antifungal Activity Profile of Thiourea Compounds

Target OrganismInhibition Zone (mm)Concentration
Candida albicans12Standard test concentration
Aspergillus oryzae10Standard test concentration

Anticancer Activity

One of the most promising aspects of 1-(4-Fluorophenyl)-3-phenylthiourea research is its potential anticancer properties. Studies on thiourea derivatives have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms .

The anticancer mechanisms may include:

  • Induction of apoptosis (programmed cell death) in cancer cells

  • Activation of caspase pathways leading to cell death

  • Inhibition of key enzymes involved in cancer cell proliferation

Research suggests that treatment with thiourea derivatives like 1-(4-Fluorophenyl)-3-phenylthiourea can result in a significant reduction in cancer cell viability compared to untreated controls, with IC50 values indicating particularly potent activity against certain types of cancer cells such as breast cancer.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-phenylthiourea, with slight variations that can significantly impact their properties and activities.

Table 4: Comparison of 1-(4-Fluorophenyl)-3-phenylthiourea with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
1-(4-Fluorophenyl)-3-phenylthiourea370-16-1C₁₃H₁₁FN₂S246.30Reference compound
1-(4-Fluorophenyl)-3-(4-methylphenyl)thiourea370-24-1C₁₄H₁₃FN₂S260.33Additional methyl group on one phenyl ring

Structure-Activity Relationships

The structural differences between 1-(4-Fluorophenyl)-3-phenylthiourea and its analogs can significantly influence their biological activities and chemical properties. The presence of different substituents on the aromatic rings affects:

  • Electronic properties: Electron-donating or withdrawing groups alter the electron density distribution

  • Steric effects: Bulkier substituents can affect binding to target molecules

  • Lipophilicity: Modifications can change the compound's solubility profile and membrane permeability

  • Metabolic stability: Different substituents may affect how the compound is processed in biological systems

Understanding these structure-activity relationships is crucial for the rational design of new thiourea derivatives with enhanced properties for specific applications.

Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-(4-Fluorophenyl)-3-phenylthiourea serves as an important scaffold for developing potential therapeutic agents. The compound has been investigated for various bioactivities, including:

  • Potential antitumor agents due to its ability to inhibit enzymes involved in cancer cell proliferation

  • Antimicrobial compounds targeting specific bacterial and fungal pathogens

  • Enzyme inhibitors with applications in treating various diseases

These investigations highlight the importance of thiourea derivatives as versatile building blocks in drug discovery and development.

Materials Science

Beyond its biological applications, 1-(4-Fluorophenyl)-3-phenylthiourea finds uses in materials science, particularly in the synthesis of polymers and other materials with enhanced properties:

  • The compound can be incorporated into polymer structures to improve thermal stability

  • It can serve as a precursor for materials with specific electronic or optical properties

  • Its ability to form hydrogen bonds makes it useful in designing supramolecular assemblies

Analytical Applications

The unique structural features of 1-(4-Fluorophenyl)-3-phenylthiourea make it valuable in analytical applications:

  • As a ligand in coordination chemistry for metal ion detection

  • In the development of chemical sensors for environmental monitoring

  • As a reagent in various analytical procedures requiring thiourea functionality

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